(4,6,6-Trimethylmorpholin-2-yl)methanol

Catalog No.
S14131519
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4,6,6-Trimethylmorpholin-2-yl)methanol

Product Name

(4,6,6-Trimethylmorpholin-2-yl)methanol

IUPAC Name

(4,6,6-trimethylmorpholin-2-yl)methanol

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-8(2)6-9(3)4-7(5-10)11-8/h7,10H,4-6H2,1-3H3

InChI Key

NOGFNQSWMZUGCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(O1)CO)C)C

(4,6,6-Trimethylmorpholin-2-yl)methanol is a chemical compound characterized by its morpholine structure, which includes three methyl groups at the 4, 6, and 6 positions of the morpholine ring. This compound is classified under the category of morpholine derivatives and has a molecular formula of C9H19NOC_9H_{19}NO and a molecular weight of approximately 171.25 g/mol. The presence of the hydroxymethyl group (-CH2OH) contributes to its classification as an alcohol, specifically a secondary alcohol due to the connectivity of the hydroxyl group to a carbon that is also connected to two other carbon atoms.

Involving (4,6,6-Trimethylmorpholin-2-yl)methanol include:

  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form an aldehyde or further oxidized to a carboxylic acid. For instance:
    RCH2OH[O]RCHO(aldehyde)R-CH_2OH\xrightarrow{[O]}R-CHO\quad (\text{aldehyde})
    RCHO[O]RCOOH(carboxylic acid)R-CHO\xrightarrow{[O]}R-COOH\quad (\text{carboxylic acid})
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications such as in the synthesis of fragrances and pharmaceuticals.
  • Nucleophilic Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

(4,6,6-Trimethylmorpholin-2-yl)methanol exhibits various biological activities due to its structural features. Morpholine derivatives are known for their potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that morpholine derivatives may possess antibacterial properties.
  • Cytotoxicity: Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroactive Properties: Morpholines have been investigated for their effects on neurotransmitter systems.

The synthesis of (4,6,6-Trimethylmorpholin-2-yl)methanol can be achieved through several methods:

  • Alkylation of Morpholine: Starting with morpholine, alkylation with appropriate alkyl halides can introduce methyl groups at the desired positions. This can be followed by reduction steps to yield the final product.
  • Hydroxymethylation: Morpholine can undergo hydroxymethylation using formaldehyde or paraformaldehyde in the presence of a base.
  • Reduction Reactions: If starting from corresponding ketones or aldehydes, reduction reactions using reducing agents like lithium aluminum hydride can yield (4,6,6-Trimethylmorpholin-2-yl)methanol.

(4,6,6-Trimethylmorpholin-2-yl)methanol has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique structural properties.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Chemical Synthesis: Used as a reagent in organic synthesis for producing other complex molecules.

Interaction studies involving (4,6,6-Trimethylmorpholin-2-yl)methanol focus on its reactivity with biological targets and other chemical compounds. These studies are essential for understanding its potential toxicity and efficacy in medicinal chemistry:

  • Enzyme Inhibition: Investigating whether this compound affects specific enzymes could reveal its therapeutic potential.
  • Receptor Binding Studies: Understanding how it interacts with neurotransmitter receptors may elucidate its neuroactive properties.

Several compounds share structural similarities with (4,6,6-Trimethylmorpholin-2-yl)methanol. Here are some notable comparisons:

Compound NameMolecular FormulaSimilaritiesUnique Features
(4-Methylmorpholin-2-yl)methanolC6H13NO2C_6H_{13}NO_2Morpholine ringFewer methyl groups
(2,4,6-Trimethylcyclohexyl)methanolC10H20OC_{10}H_{20}OAlcohol functionalityCyclohexane base
(4-Methylquinazolin-2-yl)methanolC10H10N2OC_{10}H_{10}N_2OHydroxymethyl groupContains nitrogen heterocycles

These compounds highlight the unique positioning of methyl groups and functional groups that define their chemical behavior and potential applications.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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